molecular formula C13H13NO3 B11542671 Phenol, 2-methoxy-4-(2-furfurylimino)methyl-

Phenol, 2-methoxy-4-(2-furfurylimino)methyl-

Cat. No.: B11542671
M. Wt: 231.25 g/mol
InChI Key: HGRSNSKJFXSUTL-UHFFFAOYSA-N
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Description

Phenol, 2-methoxy-4-(2-furfurylimino)methyl- is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a furfurylimine group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methoxy-4-(2-furfurylimino)methyl- typically involves the reaction of 2-methoxy-4-formylphenol with furfurylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:

2-methoxy-4-formylphenol+furfurylaminePhenol, 2-methoxy-4-(2-furfurylimino)methyl-\text{2-methoxy-4-formylphenol} + \text{furfurylamine} \rightarrow \text{Phenol, 2-methoxy-4-(2-furfurylimino)methyl-} 2-methoxy-4-formylphenol+furfurylamine→Phenol, 2-methoxy-4-(2-furfurylimino)methyl-

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-4-(2-furfurylimino)methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

Phenol, 2-methoxy-4-(2-furfurylimino)methyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenol, 2-methoxy-4-(2-furfurylimino)methyl- involves its interaction with various molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-methoxy-4-(2-furfurylimino)methyl- is unique due to the presence of the furfurylimine group, which imparts distinct chemical and biological properties compared to other similar phenolic compounds

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-(furan-2-ylmethyliminomethyl)-2-methoxyphenol

InChI

InChI=1S/C13H13NO3/c1-16-13-7-10(4-5-12(13)15)8-14-9-11-3-2-6-17-11/h2-8,15H,9H2,1H3

InChI Key

HGRSNSKJFXSUTL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NCC2=CC=CO2)O

Origin of Product

United States

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